molecular formula C14H9N3O2 B10841773 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

Cat. No. B10841773
M. Wt: 251.24 g/mol
InChI Key: HWHAANIZIAJOCF-UHFFFAOYSA-N
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Description

2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that features a fused ring system combining furan, pyrazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . For instance, the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst in ethanol at reflux for 2 hours can yield the desired compound in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and quinazolinones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the COVID-19 main protease by binding to the active site and preventing the protease from processing viral polyproteins . The compound’s structure allows for hydrogen bonding, hydrophobic interactions, and halogen bonding, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-c]quinazolines: These compounds share the pyrazoloquinazoline core but may have different substituents on the rings.

    Imidazo[1,5-c]quinazolines: Similar fused ring systems but with an imidazole ring instead of a furan ring.

    Quinazolinones: Compounds with a quinazoline core but lacking the fused pyrazole and furan rings.

Uniqueness

2-Furan-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development.

properties

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

2-(furan-2-yl)-6H-pyrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C14H9N3O2/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18)

InChI Key

HWHAANIZIAJOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CO4

Origin of Product

United States

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